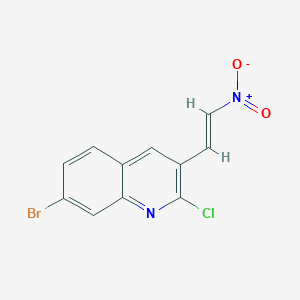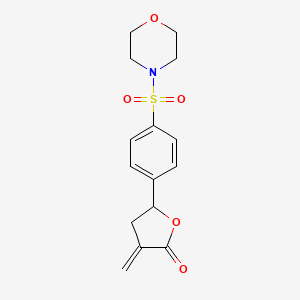
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrofuran ring substituted with a methylene group and a phenyl ring that is further substituted with a morpholine-4-sulfonyl group. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the dihydrofuran ring followed by the introduction of the methylene group and the sulfonylated morpholine phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylene group and dihydrofuran ring may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)furan-2-one
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)tetrahydrofuran-2-one
Uniqueness
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is unique due to its specific combination of functional groups and ring structures
Propiedades
Número CAS |
77547-03-6 |
|---|---|
Fórmula molecular |
C15H17NO5S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-methylidene-5-(4-morpholin-4-ylsulfonylphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-14(21-15(11)17)12-2-4-13(5-3-12)22(18,19)16-6-8-20-9-7-16/h2-5,14H,1,6-10H2 |
Clave InChI |
RULZXVVLZVTYLP-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



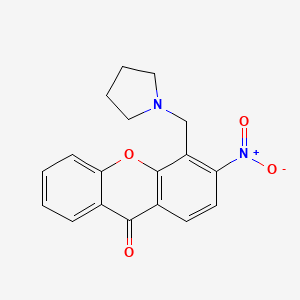
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)
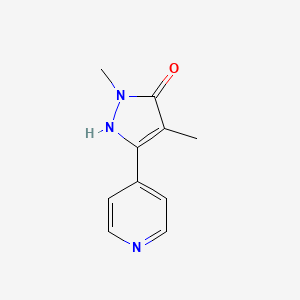
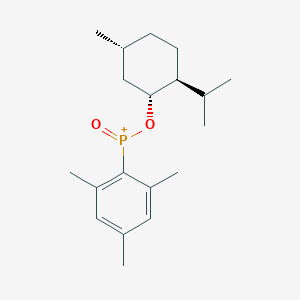


![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)

![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
